molecular formula C8H8N4 B595283 2-(1-methyl-1H-pyrazol-5-yl)pyrimidine CAS No. 1269294-03-2

2-(1-methyl-1H-pyrazol-5-yl)pyrimidine

Katalognummer: B595283
CAS-Nummer: 1269294-03-2
Molekulargewicht: 160.18
InChI-Schlüssel: NVQKDLSXBFWQNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Methyl-1H-pyrazol-5-yl)pyrimidine is a nitrogen-containing heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 1-methylpyrazole group. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. Notably, derivatives of this compound have been explored as inhibitors of extracellular signal-regulated kinases (ERKs), such as GDC-0994, a clinical candidate for treating hyperproliferative disorders like cancer . The compound’s synthetic accessibility and capacity for functionalization at the pyrimidine and pyrazole rings enable tailored modifications for diverse applications, including drug discovery and agrochemical development.

Eigenschaften

CAS-Nummer

1269294-03-2

Molekularformel

C8H8N4

Molekulargewicht

160.18

IUPAC-Name

2-(2-methylpyrazol-3-yl)pyrimidine

InChI

InChI=1S/C8H8N4/c1-12-7(3-6-11-12)8-9-4-2-5-10-8/h2-6H,1H3

InChI-Schlüssel

NVQKDLSXBFWQNB-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C2=NC=CC=N2

Synonyme

2-(1-Methyl-1H-pyrazol-5-yl)pyriMidine

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 2-(1-methyl-1H-pyrazol-5-yl)pyrimidine with structurally related pyrimidine and pyrazole derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues and Substitution Patterns
Compound Name Key Substituents/Modifications Applications/Activity Reference
2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine Chlorine at C2, methyl at C5 Intermediate for kinase inhibitors
5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H) Diphenylpyrazole fused with pyrimidine Anticancer agent (preclinical)
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thienopyrimidine hybrid High-yield synthesis (82%)
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Imino and tolyl groups Isomerization studies
5-Chloro-2-fluoro-4-(((1S,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclohexyl)oxy)-N-(pyrimidin-4-yl)benzenesulfonamide Cyclohexyl linker, sulfonamide group Bioactive compound (ERK pathway)

Key Observations :

  • Chlorine and Methyl Substitutions (e.g., 2-Chloro-5-methyl derivative): Enhance electrophilicity and binding affinity in kinase inhibitors .
  • Hybrid Systems (e.g., Thienopyrimidine hybrids): Improve synthetic yields (82%) and thermal stability compared to simpler pyrimidines .
  • Steric Modifications (e.g., Cyclohexyl linkers): Influence pharmacokinetic properties by altering lipophilicity and metabolic stability .

Key Observations :

  • Suzuki-Miyaura Coupling : Widely employed for constructing biaryl systems but may require optimization for sterically hindered substrates .
  • Vilsmeier–Haack Reagents : Efficient for introducing formyl groups in heterocyclic systems, enabling subsequent cyclization .
  • Isomerization : Critical for accessing thermodynamically stable products, as seen in pyrazolotriazolopyrimidine synthesis .

Vorbereitungsmethoden

Cyclocondensation Approaches for Core Structure Assembly

Cyclocondensation reactions between hydrazine derivatives and diketones or keto-enol tautomers constitute a foundational strategy for constructing the pyrazole ring fused to pyrimidine. In one documented protocol, 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one was synthesized via the reaction of hydrazine derivatives with pyrimidin-4-one precursors under basic conditions . This method leverages Lawesson’s reagent to facilitate cyclization, achieving moderate to high yields (60–80%) depending on substituent electronic effects.

Critical to this approach is the regioselective formation of the 1-methylpyrazole moiety. Methylhydrazine, when reacted with β-keto esters or α,β-unsaturated ketones, directs substitution to the N1 position, ensuring structural fidelity . For instance, Nawrot-Modranka et al. demonstrated that treating 1-(2-hydroxyphenyl)-3-(1-methylhydrazinyl)-2-propen-1-one with methylhydrazine in pyridine at reflux for 48 hours yields 2-(1-methyl-1H-pyrazol-5-yl)phenol with 95% efficiency . While this example pertains to a phenolic analog, the methodology is adaptable to pyrimidine systems by substituting the phenolic precursor with pyrimidinone derivatives.

Cross-Coupling Strategies for Pyrimidine Functionalization

Transition-metal-catalyzed cross-coupling reactions enable precise installation of the pyrazole ring onto preformed pyrimidine scaffolds. The Suzuki-Miyaura reaction, in particular, has been employed to couple halogenated pyrimidines with pyrazole boronic esters. A notable example involves the palladium-catalyzed coupling of 2-bromopyrimidine with 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, yielding the target compound in 70–85% yields .

Optimization studies reveal that solvent choice (e.g., toluene or dioxane) and base (e.g., K2CO3 or CsF) significantly impact reaction efficiency. For instance, using cesium fluoride in dimethylformamide at 100°C for 12 hours enhances boronic ester activation, minimizing protodeboronation side reactions . Post-coupling purification often involves silica gel chromatography or recrystallization from ethanol/water mixtures to isolate the product in >95% purity.

Functional Group Interconversion and Late-Stage Modifications

Late-stage modifications of preassembled pyrazolylpyrimidines allow for structural diversification. Amination at the pyrazole C5 position has been achieved via nucleophilic substitution or transition-metal-catalyzed C–H activation. For example, treating 2-(1-methyl-1H-pyrazol-5-yl)pyrimidine with chloramine-T in acetonitrile introduces an amino group, albeit with modest yields (40–50%) .

Solvent and Temperature Optimization in Reaction Protocols

Reaction conditions profoundly influence yield and selectivity. Polar aprotic solvents like dimethylacetamide (DMA) or N-methylpyrrolidone (NMP) enhance solubility of intermediates during cyclocondensation, while elevated temperatures (80–120°C) accelerate ring closure . Conversely, cross-coupling reactions necessitate milder conditions (60–80°C) to prevent catalyst decomposition.

A comparative analysis of solvent systems in the synthesis of related pyrazolylpyrimidines revealed that toluene/water biphasic mixtures improve phase separation during workup, reducing emulsion formation and facilitating product isolation . For instance, a patent describing the synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate emphasized washing the organic layer with warm sodium bicarbonate solution (50–55°C) to remove acidic impurities, followed by concentration under reduced pressure .

Analytical and Purification Techniques

Chromatographic and spectroscopic methods are indispensable for characterizing this compound. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity (>98%), while nuclear magnetic resonance (NMR) spectroscopy resolves regiochemical ambiguities. For example, the pyrimidine C4 proton typically resonates as a singlet at δ 8.3–8.5 ppm in CDCl3, whereas the pyrazole C4 proton appears as a doublet near δ 7.1 ppm .

Recrystallization remains the gold standard for purification. Ethanol/water mixtures (3:1 v/v) afford needle-shaped crystals suitable for X-ray diffraction, enabling absolute configuration determination. Thermogravimetric analysis (TGA) further ensures thermal stability, with decomposition temperatures exceeding 200°C, indicative of robust shelf life .

Q & A

Basic Research Question

  • Synthetic Routes :
    • Cyclocondensation : Use pyrazole-amine derivatives with β-ketoesters or nitriles under acidic conditions (e.g., glacial acetic acid) to form the pyrimidine ring. For example, NH4_4OAc in AcOH at 108°C facilitates cyclization .
    • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling between halogenated pyrimidines and 1-methyl-1H-pyrazol-5-yl boronic acids.
  • Optimization Strategies :
    • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
    • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. XPhos precatalysts for improved coupling efficiency.
    • Temperature Control : Gradual heating (80–110°C) minimizes side reactions like decomposition of sensitive pyrazole moieties .

How can researchers resolve contradictions in reported biological activity data for pyrazole-pyrimidine hybrids across different cell lines?

Advanced Research Question

  • Methodological Approaches :
    • Cell Line Validation : Ensure consistent genetic backgrounds (e.g., Jak2 V617F mutations in myeloproliferative models vs. wild-type lines) .
    • Pharmacokinetic Profiling : Compare intracellular compound concentrations using LC-MS to rule out bioavailability discrepancies.
    • Off-Target Screening : Employ kinase profiling panels (e.g., Eurofins KinaseScan) to identify unintended targets influencing activity variations .
  • Data Normalization : Use housekeeping genes (e.g., GAPDH) and internal controls (e.g., staurosporine as a cytotoxicity reference) to standardize assays .

What spectroscopic and crystallographic methods are recommended for characterizing this compound derivatives?

Basic Research Question

  • Spectroscopy :
    • NMR : 1^1H/13^{13}C NMR to confirm regioselectivity of pyrazole-pyrimidine bonding (e.g., distinguish C-4 vs. C-5 substitution).
    • HRMS : High-resolution mass spectrometry for molecular formula validation.
  • Crystallography :
    • Single-Crystal X-ray Diffraction : Use SHELX-2018 for structure refinement. Key parameters:
  • Mo Kα radiation (λ = 0.71073 Å).
  • R-factor convergence < 5% for high-confidence bond-length/angle measurements .

What strategies are effective in improving the selectivity of this compound derivatives toward specific kinase targets?

Advanced Research Question

  • Structure-Activity Relationship (SAR) Tactics :
    • Backbone Modifications : Introduce steric hindrance (e.g., methyl groups at C-2 of pyrimidine) to block off-target ATP-binding pockets .
    • Solubility Tweaks : Add polar substituents (e.g., morpholine, PEG chains) to enhance water solubility and reduce nonspecific membrane interactions .
  • Computational Guidance :
    • Molecular Docking : Autodock Vina or Schrödinger Suite to predict binding poses against Jak2 vs. ABL1 kinases.
    • Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations to prioritize synthetic targets .

How to design kinetic studies to evaluate the metabolic stability of pyrazole-containing pyrimidine compounds?

Basic Research Question

  • In Vitro Assays :
    • Microsomal Stability : Incubate compounds with liver microsomes (human/rat) and measure half-life (t1/2_{1/2}) via LC-MS/MS. Use NADPH cofactor for CYP450 activity .
    • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxyquinoline).
  • Data Interpretation :
    • Clint_{int} Calculation : Intrinsic clearance = (0.693 / t1/2_{1/2}) × (mg microsomal protein/mL) .

What computational approaches are suitable for predicting binding modes of this compound derivatives with target enzymes?

Advanced Research Question

  • Workflow Recommendations :
    • Homology Modeling : Use SWISS-MODEL to generate 3D structures of uncharacterized targets (e.g., mutant Jak2).
    • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess conformational stability of ligand-enzyme complexes.
    • Binding Free Energy : MM-PBSA/GBSA methods to quantify contributions of hydrophobic/electrostatic interactions .
  • Validation :
    • Co-crystallization : Compare predicted poses with experimental X-ray data (e.g., PDB ID: 4BBG for Jak2) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.